molecular formula C5H9BrO B054715 trans-2-Bromocyclopentanol CAS No. 122673-88-5

trans-2-Bromocyclopentanol

Cat. No. B054715
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-RFZPGFLSSA-N
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Description

“trans-2-Bromocyclopentanol” is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . It is also known by other names such as “(1S,2S)-2-Bromocyclopentanol” in German, French, and ACD/IUPAC .


Molecular Structure Analysis

“trans-2-Bromocyclopentanol” contains a total of 16 bonds, including 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 16 atoms, including 9 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .


Physical And Chemical Properties Analysis

“trans-2-Bromocyclopentanol” has a density of 1.6±0.1 g/cm3, a boiling point of 205.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.4±6.0 kJ/mol and a flash point of 78.1±25.4 °C . It has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 20 Å2, a polarizability of 12.9±0.5 10-24 cm3, and a molar volume of 100.1±3.0 cm3 .

Scientific Research Applications

  • Conformational Preferences and Electronic Interactions :

    • Tormena et al. (2007) analyzed the conformational preferences and electronic interactions of trans-2-bromocyclopentanol, among others, using experimental and theoretical methods. The conformational equilibria of these compounds were represented by their diaxial and diequatorial conformers. Theoretical calculations supported this equilibrium, and the diequatorial conformer was found to be present in significant proportions in the equilibrium mixtures (Tormena et al., 2007).
  • Cyclocarbopalladation Reactions :

    • Salem et al. (2003) discussed the preparation of several bicyclic compounds bearing 1,2-cyclopentanediol from anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis. The reaction proceeded through a 5-exo-dig cyclocarbopalladation process. When trans-dioxolanes were used, the only products isolated were obtained from a direct Stille cross-coupling reaction (Salem et al., 2003).
  • Hydrolysis in Water :

    • Golinkin et al. (1970) conducted a detailed study of the hydrolysis in water of cis and trans cyclopentyl and cyclohexyl bromohydrins, including trans-2-bromocyclopentanol. They found significant differences in the apparent heat capacity of activation (ΔCp≠) between the cis and trans isomers, which could be explained by different mechanisms. Secondary β-deuterium isotope effects confirmed hydrogen participation in these cases (Golinkin et al., 1970).
  • Stereoselectivity of Catalysts in Hydrogenation :

    • Mitsui et al. (1966) investigated the stereoselectivity of catalysts in hydrogenation, including 2-cyclopentylidenecyclopentanol, which was hydrogenated to produce a mixture of trans- and cis-2-cyclopentylcyclopentanol (Mitsui et al., 1966).
  • Electrocyclic Reactions :

    • Shoppee et al. (1975) studied the electrocyclic reactions of trans,trans- and cis,trans-2-bromo-1,5-diphenylpenta-1,4-dien-3-one, which underwent various transformations under different conditions, including cyclisation to trans-3,4-diphenyl-cyclopentanone (Shoppee et al., 1975).

properties

IUPAC Name

(1R,2R)-2-bromocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWZYQFAVLQKE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Bromocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CF Tormena, FP Dos Santos, AC Neto… - The Journal of …, 2007 - ACS Publications
… Conformational preferences and electronic interactions of trans-2-fluorocyclopentanol (1), trans-2-chlorocyclopentanol (2), and trans-2-bromocyclopentanol (3) were analyzed using …
Number of citations: 7 pubs.acs.org
LN Owen, PN Smith - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The product was worked up as described above, to give trans-2-bromocyclopentanol (5.8 g.… in dry ethanol (30 cc) in a similar way gave trans-2-bromocyclopentanol (1.05 g., 38y0), bp 92…
Number of citations: 61 pubs.rsc.org
HS Golinkin, DM Parbhoo… - Canadian Journal of …, 1970 - cdnsciencepub.com
A detailed study of the hydrolysis in water of the cis and trans cyclopentyl and cyclohexyl bromohydrins reveals significant differences in the apparent heat capacity of activation (ΔC p ≠ …
Number of citations: 22 cdnsciencepub.com
R Gedye, RS Brown, H Slebocka-Tilk… - Journal of the …, 1984 - ACS Publications
… prepared and purified by literature methods, trans-2Bromocyclopentanol was prepared from cyclopentene oxide20 in 62% isolated yield by a procedure analogous to that used for rrons-…
Number of citations: 3 pubs.acs.org
T Lesiak, M Shimanskaya - Chemistry of Heterocyclic Compounds, 1978 - Springer
… (Institute of Organic Chemistry and Technology of the Chemical Department of the Polytechnic Institute, Warsaw) presented data on the reaction of trans-2-brOmocyclopentanol acetate …
Number of citations: 2 link.springer.com
EJ Langstaff, RY Moir, RAB Bannard… - Canadian Journal of …, 1968 - cdnsciencepub.com
The stereoisomeric oxides of 3-methoxycyclopentene (3 and 4) and the four trans-chlorohydrins of the same olefin (6–9) were prepared by methods resembling those used previously in …
Number of citations: 12 cdnsciencepub.com
G Bellucci, C Chiappe, F Marioni - Journal of the American …, 1987 - ACS Publications
… conditions than those usually employed in bromination work and the crossed bromination products were detected in rather low amounts, particularly from trans-2bromocyclopentanol …
Number of citations: 51 pubs.acs.org
X Zhou, PJ De Clercq, J Gawronski - Tetrahedron: Asymmetry, 1995 - Elsevier
… been introduced : esterification of trans-2-thiophenylcyclopentanol (isopropenyl acetate, lipase PCL, Amano), 9 and hydrolysis of the butyrate derived from trans-2-bromocyclopentanol (…
Number of citations: 5 www.sciencedirect.com
JS JARDIN JR - 1974 - search.proquest.com
The" Y-lactone of 4-carboxy-5-(l-hydroxyethyl)-syn-cis-3a, 5, 6-tetrahydroindan-l-one (25_) sa potential precursor to dendrobine (1_), has been synthesized through the application of a …
Number of citations: 2 search.proquest.com
J Xu, S Xu - Synthesis, 2004 - thieme-connect.com
N-Benzyloxycarbonyl protected α-substituted and α, β-disubstituted taurines were synthesized from olefins and epoxides via N-benzyloxycarbonylamino alcohol thioacetates as key …
Number of citations: 41 www.thieme-connect.com

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